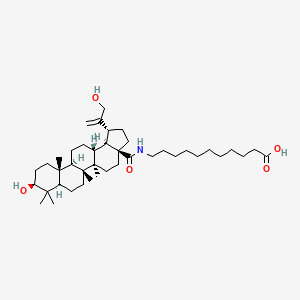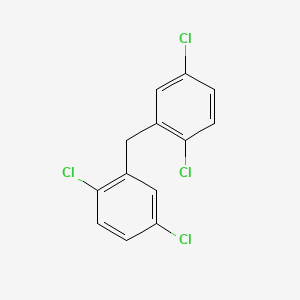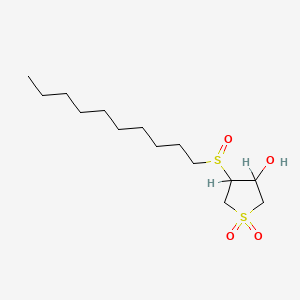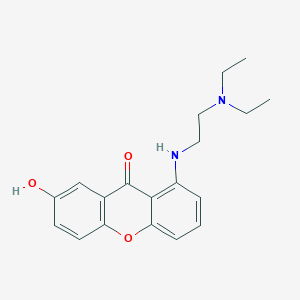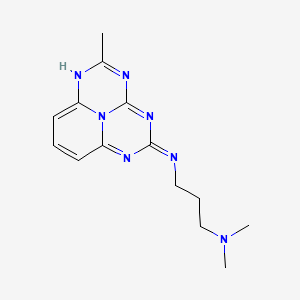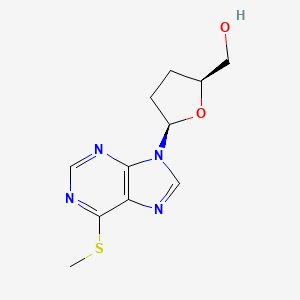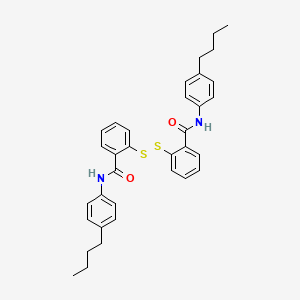
2,2'-Dithiobis(N-(4-n-butylphenyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is a chemical compound known for its unique structure and properties. It belongs to the class of dithiobisbenzamides, which are characterized by the presence of two benzamide groups linked by a disulfide bond. This compound has a molecular formula of C28H32N2O2S2 and a molecular weight of 508.7 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) typically involves the reaction of 4-n-butylbenzoic acid with thionyl chloride to form 4-n-butylbenzoyl chloride. This intermediate is then reacted with 4-n-butylaniline to produce N-(4-n-butylphenyl)benzamide. Finally, the dimerization of N-(4-n-butylphenyl)benzamide in the presence of a disulfide-forming reagent, such as iodine or sulfur, yields 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) can undergo several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) primarily involves the modulation of disulfide bonds. The disulfide bond in the compound can undergo redox reactions, which can influence the structure and function of proteins and other biomolecules. This modulation can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of n-butyl groups.
2,2’-Dithiobis(N-phenylbenzamide): Similar structure but with phenyl groups instead of n-butyl groups.
Uniqueness
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is unique due to the presence of n-butyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
90520-53-9 |
|---|---|
Formule moléculaire |
C34H36N2O2S2 |
Poids moléculaire |
568.8 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-[[2-[(4-butylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-3-5-11-25-17-21-27(22-18-25)35-33(37)29-13-7-9-15-31(29)39-40-32-16-10-8-14-30(32)34(38)36-28-23-19-26(20-24-28)12-6-4-2/h7-10,13-24H,3-6,11-12H2,1-2H3,(H,35,37)(H,36,38) |
Clé InChI |
LYPQRTZADAENQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


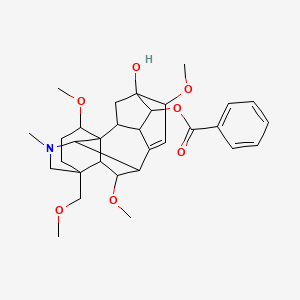
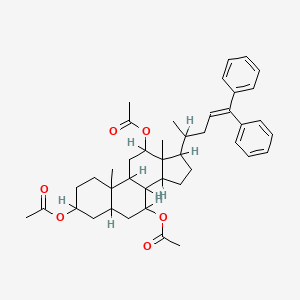


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
